molecular formula C20H23NO4 B8321047 3-benzyloxy-N,N-diethyl-2-formyl-4-methoxy-benzamide

3-benzyloxy-N,N-diethyl-2-formyl-4-methoxy-benzamide

Cat. No. B8321047
M. Wt: 341.4 g/mol
InChI Key: RKWRJIXPIPJPQS-UHFFFAOYSA-N
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Patent
US06340684B1

Procedure details

1.3 M sec-butyl-lithium in cyclohexane/hexane (54 ml, 0.07 moles) was dropped into a solution under nitrogen of 3-benzyloxy-N,N-diethyl-4-methoxy-benzamide (20 g, 0.064 moles), obtained as described in example 31, tetramethylethylendiamine (10.56 ml, 0.07 moles) in THF (2.25 1) under stirring in a dry ice bath at −70° C. After 2 hours at constant temperature, DMF (21.75 ml, 0.28 moles) was added. The temperature was kept constant for 4 hours then left overnight. The mixture was poured into a NaH2PO4/Na2HPO4 buffer solution (1 l) at pH=7, the phases were separated, the organic one was washed with water (1 l), dried and brought to dryness. The crude was chromatographed (eluent: benzene:ethyl acetate 1:1) to give 6 g of the title compound (yield: 27.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexane hexane
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
21.75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4 Na2HPO4
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
27.4%

Identifiers

REACTION_CXSMILES
C([Li])(CC)C.C1CCCCC1.CCCCCC.[CH2:18]([O:25][C:26]1[CH:27]=[C:28]([CH:36]=[CH:37][C:38]=1[O:39][CH3:40])[C:29]([N:31]([CH2:34][CH3:35])[CH2:32][CH3:33])=[O:30])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.CN(C)CCN(C)C.CN([CH:52]=[O:53])C>C1COCC1>[CH2:18]([O:25][C:26]1[C:27]([CH:52]=[O:53])=[C:28]([CH:36]=[CH:37][C:38]=1[O:39][CH3:40])[C:29]([N:31]([CH2:32][CH3:33])[CH2:34][CH3:35])=[O:30])[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
cyclohexane hexane
Quantity
54 mL
Type
reactant
Smiles
C1CCCCC1.CCCCCC
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)N(CC)CC)C=CC1OC
Step Two
Name
Quantity
10.56 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Three
Name
Quantity
21.75 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
NaH2PO4 Na2HPO4
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
under stirring in a dry ice bath at −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
WAIT
Type
WAIT
Details
then left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the organic one was washed with water (1 l)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude was chromatographed (eluent: benzene:ethyl acetate 1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=O)N(CC)CC)C=CC1OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 27.4%
YIELD: CALCULATEDPERCENTYIELD 27.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.